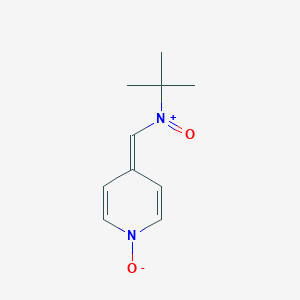

a-(4-Pyridyl N-oxide)-N-tert-butylnitrone

Description

Properties

IUPAC Name |

tert-butyl-[(1-oxidopyridin-4-ylidene)methyl]-oxoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRMWTCECDHNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=O)C=C1C=CN(C=C1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66893-81-0 | |

| Record name | 1,1-dimethyl-N-(4-pyridylmethylene)ethylamine N,N'-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and purification of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN), a critical spin-trapping agent used extensively in free radical research and drug development. POBN is employed to detect and characterize transient free radicals, particularly oxygen-centered radicals, in biological and chemical systems. This document outlines the detailed experimental protocol for its synthesis via the condensation of 4-pyridinecarboxaldehyde N-oxide and N-tert-butylhydroxylamine, including reagent specifications, reaction conditions, and purification by recrystallization. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a process diagram.

Introduction

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone, commonly known as POBN, is a nitrone-based spin trap. Its utility lies in its ability to react with unstable free radicals to form more stable, persistent aminoxyl radicals (spin adducts). These spin adducts can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. Due to its solubility in aqueous solutions and the stability of its spin adducts, POBN is particularly valuable for studying radical formation in biological systems, including processes related to oxidative stress, drug metabolism, and cellular damage.[1] This guide presents a standardized laboratory procedure for the synthesis and purification of high-purity POBN.

Chemical and Physical Properties

A summary of the key properties of POBN is provided below.

| Property | Value |

| Synonyms | N-(4-Pyridylmethylene)-tert-butylamine N,N′-dioxide, N-tert-Butyl-α-(4-pyridyl)nitrone N′-oxide |

| CAS Number | 66893-81-0 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol [1] |

| Appearance | Solid crystals |

| Melting Point | 183-185 °C[1] |

| Solubility | Water: soluble 10 mg/mL (clear, colorless to faintly yellow)[1] |

Synthesis Protocol

The synthesis of POBN is achieved through a condensation reaction between 4-pyridinecarboxaldehyde N-oxide and N-tert-butylhydroxylamine. The general reaction scheme is depicted below.

Reaction Scheme

References

POBN: A Technical Guide to Solubility for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties of α-Phenyl-N-tert-butylnitrone (POBN)

Introduction

α-Phenyl-N-tert-butylnitrone (POBN), a widely utilized spin trapping agent, plays a crucial role in the study of reactive free radicals in biological systems. Its ability to form stable adducts with short-lived radicals makes it an invaluable tool in elucidating the mechanisms of oxidative stress and cellular damage. For researchers, scientists, and drug development professionals, a thorough understanding of POBN's solubility in various media is paramount for the design and execution of meaningful experiments, as well as for its potential therapeutic applications. This technical guide provides a comprehensive overview of the solubility of POBN in aqueous and organic solvents, detailed experimental protocols for solubility determination, and a visualization of its key signaling pathway interactions.

Solubility of POBN

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and in vitro/in vivo experimental design. POBN exhibits differential solubility across a range of common laboratory solvents. The following table summarizes the available quantitative solubility data for POBN.

| Solvent | Solubility |

| Chloroform | 50 mg/mL[1][2] |

| Ethanol | ~30 mg/mL[3] |

| Dimethylformamide (DMF) | ~30 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL to ~25 mg/mL[1][2][3] |

| Water | 20 mg/mL[1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[3] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential for reliable experimental outcomes. The following are detailed methodologies for key experiments to determine both thermodynamic and kinetic solubility, which can be applied to POBN.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials:

-

POBN (solid form)

-

Solvent of interest (e.g., water, PBS, organic solvent)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical equipment

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid POBN to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, the samples are removed from the shaker and allowed to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged at a high speed.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet at the bottom of the vial.

-

Quantification: The concentration of POBN in the supernatant is determined using a validated analytical method, such as HPLC-UV. A calibration curve is generated using standard solutions of POBN of known concentrations to accurately quantify the solubility.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of how a compound behaves when rapidly diluted from a stock solution (e.g., in high-throughput screening assays).

Materials:

-

POBN stock solution (typically in DMSO)

-

Aqueous buffer (e.g., PBS)

-

96-well microplates

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

-

Automated liquid handler (optional)

Procedure:

-

Preparation of Compound Plate: Prepare a serial dilution of the POBN stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small volume of the POBN-DMSO solutions to another 96-well plate containing the aqueous buffer. This rapid addition can cause the compound to precipitate if its solubility limit is exceeded.

-

Incubation: The plate is typically incubated for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Detection of Precipitation: The amount of precipitation is measured. This can be done directly by nephelometry, which measures the scattering of light by suspended particles. Alternatively, after centrifugation of the plate to pellet the precipitate, the concentration of the remaining soluble POBN in the supernatant can be measured by UV-Vis spectroscopy and compared to a standard curve.

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

POBN in Biological Systems: Signaling Pathways

POBN is not only a tool for detecting free radicals but also exhibits biological activity, including the modulation of key signaling pathways involved in inflammation and cellular stress responses.

POBN as a Free Radical Spin Trap

The primary and most well-known function of POBN is its ability to "trap" highly reactive and short-lived free radicals, forming a more stable and detectable nitroxide radical adduct. This process is fundamental to its use in electron paramagnetic resonance (EPR) spectroscopy.

Caption: POBN spin trapping mechanism.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. POBN has been shown to inhibit the activation of the canonical NF-κB pathway. This inhibitory action is thought to contribute to its neuroprotective and anti-inflammatory effects.

References

Molecular weight and structure of a-(4-Pyridyl N-oxide)-N-tert-butylnitrone

An In-depth Technical Guide to α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone, commonly known as POBN, is a nitrone-based spin trapping agent extensively utilized in the fields of free radical biology and chemistry.[1] Its primary application lies in the detection and identification of short-lived, highly reactive free radical species, particularly reactive oxygen species (ROS), through a technique called Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the molecular characteristics, experimental applications, and potential therapeutic implications of POBN.

Molecular Structure and Physicochemical Properties

The unique structure of POBN, featuring a pyridine N-oxide ring and a tert-butyl group, confers its spin trapping capabilities and influences its solubility and stability.

Table 1: Physicochemical Properties of POBN

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| CAS Number | 66893-81-0 | |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 183-185 °C | |

| Solubility | Soluble in water | [4] |

| SMILES String | CC(C)(C)--INVALID-LINK--=C/c1cc--INVALID-LINK--cc1 | |

| Synonyms | POBN, N-tert-Butyl-α-(4-pyridyl)nitrone N′-oxide | [1][2] |

Core Application: Spin Trapping and EPR Spectroscopy

POBN is a cornerstone tool for the study of oxidative stress. It functions by reacting with transient free radicals to form more stable and EPR-detectable nitroxide adducts. This process, known as spin trapping, allows for the indirect detection and characterization of the initial, highly reactive radical species.[1]

Mechanism of Spin Trapping

The fundamental principle of spin trapping with POBN involves the addition of a free radical (R•) across the carbon-nitrogen double bond of the nitrone function. This reaction results in the formation of a stable nitroxide radical adduct, which has a characteristic EPR spectrum. The hyperfine coupling constants of the resulting spectrum provide information about the nature of the trapped radical.

Workflow for Radical Detection using POBN and EPR

Caption: General workflow for free radical detection using POBN.

Experimental Protocol: Detection of Hydroxyl Radicals in a Cellular System (Representative)

This protocol outlines a general procedure for the detection of hydroxyl radicals (•OH) in cultured cells subjected to oxidative stress, using POBN and EPR spectroscopy.

1. Cell Culture and Treatment:

- Culture cells to the desired confluency.

- Induce oxidative stress using a known agent (e.g., H₂O₂ or Fenton reagent).

- Incubate the cells with POBN at a final concentration of 25-100 mM.

2. Sample Preparation for EPR:

- Harvest the cells and suspend them in a suitable buffer.

- Transfer the cell suspension to a quartz capillary tube or a flat cell suitable for aqueous EPR measurements.

3. EPR Spectroscopy:

- Place the sample in the EPR spectrometer.

- Acquire the EPR spectrum. Typical instrument settings are:

- Microwave Frequency: ~9.5 GHz (X-band)

- Microwave Power: 10-20 mW

- Modulation Frequency: 100 kHz

- Modulation Amplitude: 1 G

- Sweep Width: 100 G

- Scan Time: 1-2 minutes

4. Data Analysis:

- Analyze the resulting spectrum to identify the characteristic signal of the POBN-OH adduct.

- Simulate the spectrum to confirm the hyperfine coupling constants (aN and aH).

Table 2: Hyperfine Coupling Constants for POBN Adducts

| Trapped Radical | aN (G) | aH (G) |

| •OH | ~15.8 | ~2.6 |

| •CH(CH₃)OH | ~15.75 | ~2.40 |

Synthesis of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

While POBN is commercially available, a general synthetic approach for pyridine N-oxides involves the oxidation of the corresponding pyridine. A plausible, though not explicitly detailed in public literature for POBN, synthetic route is as follows:

Synthetic Scheme for Pyridine N-Oxide Formation

Caption: General reaction for the synthesis of a pyridine N-oxide.

A specific protocol for POBN would likely involve the condensation of 4-pyridinecarboxaldehyde N-oxide with N-tert-butylhydroxylamine.

Role in Neuroprotection and Drug Development

Nitrone spin traps, including POBN and its analogs, have demonstrated neuroprotective effects in various models of oxidative stress-related neuronal damage.

Antioxidant and Neuroprotective Mechanisms

The neuroprotective effects of nitrones are primarily attributed to their ability to scavenge cytotoxic free radicals. Furthermore, evidence suggests that some antioxidants may exert their protective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for POBN is limited, the general mechanism is as follows:

Nrf2-Mediated Antioxidant Response Pathway

Caption: Proposed Nrf2 activation pathway by antioxidant compounds.

Metabolism and Pharmacokinetics

For drug development purposes, understanding the metabolic fate of a compound is crucial. While specific data for POBN is scarce, studies on the related compound, α-phenyl-N-tert-butylnitrone (PBN), indicate that it is metabolized in vivo. An HPLC-MS/MS method would be the standard approach for quantifying POBN and its potential metabolites in biological matrices.

Table 3: Representative HPLC-MS/MS Parameters for Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

Conclusion

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN) is an indispensable tool for researchers investigating the roles of free radicals in biological systems. Its utility as a spin trap for EPR spectroscopy allows for the detection and characterization of transient radical species that are implicated in a wide range of pathologies. The neuroprotective potential of POBN and related nitrones highlights a promising avenue for therapeutic development, particularly in the context of diseases with an underlying oxidative stress component. Further research into the specific metabolic pathways and long-term stability of POBN will be critical for its advancement as a potential therapeutic agent.

References

An In-depth Technical Guide to POBN as a Spin Trapping Agent for Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone (POBN), a crucial spin trapping agent used for the detection and characterization of hydroxyl radicals (•OH) in chemical and biological systems. Hydroxyl radicals are among the most reactive oxygen species (ROS), playing a significant role in oxidative stress, cellular damage, and various pathological conditions. Due to their extremely short half-life, direct detection is often impossible, necessitating techniques like spin trapping coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to POBN and Spin Trapping

Spin trapping is an analytical technique where a short-lived, highly reactive radical reacts with a "spin trap" molecule to form a significantly more stable paramagnetic radical adduct.[1] This new radical, or "spin adduct," has a longer half-life, allowing it to accumulate to a concentration detectable by EPR spectroscopy. The resulting EPR spectrum provides valuable information, including the hyperfine splitting constants, which can help identify the originally trapped radical.[2]

POBN belongs to the family of linear, or aryl, nitrone spin traps, alongside the more commonly known α-phenyl-N-tert-butylnitrone (PBN).[3] While cyclic nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) often exhibit higher reaction rates with superoxide and hydroxyl radicals, aryl nitrones like POBN offer advantages in terms of shelf life and stability against hydrolysis.[4]

Mechanism of POBN Spin Trapping

The core of the technique is the chemical reaction between the diamagnetic POBN molecule and the paramagnetic hydroxyl radical. The unpaired electron of the hydroxyl radical adds to the carbon atom of the nitronyl function in POBN. This addition converts the nitrone into a persistent nitroxide radical, the POBN-OH spin adduct, which can then be measured by EPR.

Caption: Reaction scheme of POBN trapping a hydroxyl radical.

Quantitative Data for POBN-OH Adduct

The utility of a spin trap is defined by its kinetic properties and the spectroscopic characteristics of its adducts. The following tables summarize key quantitative data for POBN when used for hydroxyl radical trapping.

Table 1: Kinetic and Stability Data

| Parameter | Value | Notes |

|---|---|---|

| Reaction Rate Constant (k) | Varies by conditions | Generally lower than cyclic nitrones like DMPO.[4] |

| Adduct Half-life (t½) | pH-dependent | Stability of PBN-type hydroxyl adducts is greater in acidic media. The decay is typically first-order.[5] The stability of the 4-POBN-OH adduct is less than that of the DMPO-OH adduct.[4] |

| Degradation Product | tert-Butyl hydroaminoxyl | Detected as a degradation product from the hydroxyl adduct of PBN-type spin traps.[5] |

Table 2: EPR Spectroscopic Data for POBN Radical Adducts

| Adduct | Hyperfine Splitting Constants (Gauss) | System/Notes |

|---|---|---|

| POBN/•OH | aN ≈ 15.5 G, aHβ ≈ 2.6 G | Typical values for hydroxyl adducts of PBN-type traps.[6] |

| POBN/•¹³CHOH¹³CH₃ | aN = 15.5 G; aH = 2.6 G; a¹³C = 4.2 G | Example of a carbon-centered radical adduct for comparison.[6] |

| 4-POBN/4-POBN Adduct | aH = 1.8 G, a¹N = 14.9 G, a²N = 1.85 G | An unexpected adduct that can form under certain oxidative conditions (e.g., with H₂O₂ and peroxidases).[7] |

Note: Hyperfine splitting constants can vary slightly depending on the solvent and temperature.

Experimental Protocols

This section provides a generalized protocol for the detection of hydroxyl radicals generated by a Fenton reaction system using POBN and EPR spectroscopy.

A. Reagent Preparation

-

POBN Stock Solution: Prepare a 250 mM stock solution of POBN in high-purity, deionized water or an appropriate buffer (e.g., phosphate buffer, pH 7.4). Store protected from light.

-

Fenton Reagents:

-

Prepare a 1 mM solution of Iron (II) sulfate (FeSO₄).

-

Prepare a 1 mM solution of Hydrogen Peroxide (H₂O₂).

-

-

Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4). To avoid interference from adventitious metals, treat the buffer with a chelating resin.[8]

B. Spin Trapping Reaction

-

In an EPR-compatible microcentrifuge tube, combine the following reagents to a final volume of 200 µL:

-

50 µL of 250 mM POBN (final concentration: 62.5 mM)

-

20 µL of 1 mM FeSO₄ (final concentration: 100 µM)

-

110 µL of Phosphate Buffer

-

-

Initiate the reaction by adding 20 µL of 1 mM H₂O₂ (final concentration: 100 µM).

-

Mix the solution gently.

-

Transfer the solution immediately to a glass capillary tube suitable for the EPR spectrometer.

C. EPR Spectroscopy

-

Place the capillary tube into the EPR cavity.

-

Record the EPR spectrum. Typical instrument settings for detecting POBN adducts are:

D. Control Experiments To validate the detection of hydroxyl radicals, perform the following controls:

-

System without H₂O₂: To ensure no radicals are generated from other components.

-

System without FeSO₄: To confirm the necessity of the catalyst.

-

System with a •OH Scavenger: Add a known hydroxyl radical scavenger (e.g., ethanol or DMSO). A significant decrease in the POBN-OH signal intensity confirms the presence of •OH.

Caption: General workflow for hydroxyl radical detection using POBN.

Applications in Research and Drug Development

POBN is a valuable tool for investigating the role of hydroxyl radicals in various fields.

-

Oxidative Stress Models: POBN is used to detect •OH in cellular and animal models of diseases associated with oxidative stress, such as neurodegenerative diseases and ischemia-reperfusion injury.[3]

-

Drug Development: It can be used to assess the antioxidant or pro-oxidant properties of new drug candidates. A compound that scavenges hydroxyl radicals will reduce the POBN-OH signal in a competitive manner.

-

Toxicology: POBN helps elucidate the mechanisms of toxicity for xenobiotics that induce oxidative stress and generate free radicals.[10]

-

Biological Systems: While challenges exist due to the complexity of biological matrices, POBN has been applied to study radical formation in systems like rat liver microsomes.[9]

The diagram below illustrates how POBN functions as an investigative tool within a simplified biological context of oxidative stress.

Caption: POBN intercepts hydroxyl radicals in an oxidative stress pathway.

Conclusion

POBN is a robust and valuable spin trap for the detection of hydroxyl radicals. While it may have a lower trapping rate constant compared to cyclic nitrones like DMPO, its stability and distinct spectral characteristics make it a reliable choice for many applications. Proper experimental design, including meticulous reagent purification and the use of appropriate controls, is critical for obtaining unambiguous and accurate results. This guide provides the foundational knowledge for researchers to effectively employ POBN in their investigations into the complex roles of free radicals in science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spin-trapping-of-superoxide-and-hydroxyl-radical-practical-aspects - Ask this paper | Bohrium [bohrium.com]

- 5. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Free Radical Adducts of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (4-POBN)

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone, commonly known as 4-POBN, is a hydrophilic spin trap widely utilized in the field of free radical biology and chemistry.[1] Its cell-permeable nature makes it a valuable tool for the detection and characterization of short-lived free radical species in both in vitro and in vivo systems using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] This technical guide provides a comprehensive overview of the formation of free radical adducts with 4-POBN, including quantitative data on their spectral characteristics, detailed experimental protocols for their generation and detection, and visualizations of the underlying mechanisms and workflows.

The primary application of 4-POBN lies in its ability to react with transient free radicals to form more stable nitroxide radical adducts.[1] These adducts produce characteristic EPR spectra, from which the identity of the original free radical can be inferred based on the hyperfine coupling constants of the spectral lines.[1]

Quantitative Data: Hyperfine Coupling Constants of 4-POBN Radical Adducts

The identification of a trapped free radical is primarily determined by the analysis of the EPR spectrum of its 4-POBN adduct. The key parameters derived from these spectra are the hyperfine coupling constants for the nitrogen nucleus of the nitroxide (aN) and the β-hydrogen (aH). These values are sensitive to the structure of the trapped radical. Below is a compilation of reported hyperfine coupling constants for various 4-POBN radical adducts.

| Trapped Radical | Radical Structure | aN (G) | aH (G) | Other Couplings (G) | Solvent/System | Reference(s) |

| Hydroxyl | •OH | 15.0 | 1.70 | aHγ = 0.35 | Aqueous | |

| Superoxide | •OOH | - | - | - | - | [3] |

| Carbon Dioxide Anion | •CO2- | - | - | - | in vivo (rat bile) | [4] |

| 1-Hydroxyethyl | •CH(OH)CH3 | 15.6 | 2.0 | a13C = 4.6 | in vivo (rat bile, from 13C-ethanol) | [4] |

| Unidentified Carbon-centered | R• | 15.8 | 2.4 | - | in vivo (rat bile) | [4] |

| 4-POBN Nitrogen-centered | 4-POBN• | 14.9 (a1N) | 1.8 | a2N = 1.85 | Aqueous (H2O2/HRP) | [5] |

Note: The data for the superoxide adduct was mentioned in the context of [17O]oxygen hyperfine structure, but specific aN and aH values were not provided in the abstract. Further literature review would be needed for those specific values.

Experimental Protocols

Synthesis of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (4-POBN)

A detailed, readily reproducible, one-step synthesis protocol for 4-POBN from non-radiolabeled precursors is not extensively reported in the peer-reviewed literature, as it is widely available commercially.[3][6] However, a synthesis for α-14C-labeled 4-POBN has been described, which proceeds from Ba14CO3. For general laboratory use, commercial suppliers are the most common source for this reagent.

In Vitro Generation of Free Radicals and Spin Trapping with 4-POBN

The following are generalized protocols for the generation of common free radicals for the purpose of spin trapping with 4-POBN and subsequent EPR analysis.

3.2.1 Generation of Hydroxyl Radicals (•OH) via the Fenton Reaction

The Fenton reaction is a common method for generating hydroxyl radicals.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

4-POBN solution (e.g., 100 mM in buffer)

-

Iron(II) sulfate (FeSO4) solution (e.g., 1 mM in deoxygenated water)

-

Hydrogen peroxide (H2O2) solution (e.g., 10 mM in water)

-

EPR tubes

Protocol:

-

Prepare the reaction mixture in an EPR tube by adding the phosphate buffer, 4-POBN solution, and FeSO4 solution. Typical final concentrations are in the range of 10-50 mM for 4-POBN and 0.1 mM for FeSO4.

-

Initiate the reaction by adding the H2O2 solution to a final concentration of approximately 1 mM.

-

Immediately mix the solution thoroughly.

-

Place the EPR tube into the cavity of the EPR spectrometer and begin spectral acquisition.

EPR Spectrometer Settings (Typical):

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1.0 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: ~0.1 s

-

Scan Time: ~1-2 minutes

3.2.2 Generation of Superoxide Radicals (O2•−) via the Xanthine/Xanthine Oxidase System

This enzymatic system is a reliable source of superoxide radicals.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4) with a metal chelator such as diethylenetriaminepentaacetic acid (DTPA, e.g., 0.1 mM) to prevent metal-catalyzed side reactions.

-

4-POBN solution (e.g., 100 mM in buffer)

-

Xanthine solution (e.g., 5 mM in buffer)

-

Xanthine oxidase enzyme solution (e.g., 1 unit/mL in buffer)

-

EPR tubes

Protocol:

-

In an EPR tube, combine the phosphate buffer with DTPA, 4-POBN solution, and xanthine solution. Final concentrations are typically in the range of 25-100 mM for 4-POBN and 0.5 mM for xanthine.

-

Initiate the reaction by adding a small volume of the xanthine oxidase solution (e.g., to a final activity of 0.05 units/mL).

-

Mix the contents of the tube gently.

-

Insert the tube into the EPR spectrometer and begin data acquisition. The EPR settings would be similar to those for the Fenton reaction.

Visualizations

General Mechanism of Spin Trapping

The fundamental process of spin trapping involves the reaction of a diamagnetic spin trap (4-POBN) with a highly reactive, short-lived free radical to produce a more persistent paramagnetic nitroxide adduct.

Caption: General mechanism of free radical spin trapping by 4-POBN.

Experimental Workflow for In Vitro EPR Spin Trapping

The following diagram outlines a typical workflow for an in vitro spin trapping experiment, from sample preparation to data analysis.

Caption: Experimental workflow for in vitro EPR spin trapping.

Conclusion

4-POBN remains a cornerstone in the study of free radical biology. Its hydrophilic nature and ability to form distinct adducts with a variety of free radicals make it an indispensable tool. This guide has provided a summary of the key quantitative data and experimental approaches necessary for its effective use. While a comprehensive database of absolute rate constants for radical trapping by 4-POBN is still an area for further research, the existing data on hyperfine coupling constants provide a robust foundation for the identification of radical species in complex biological and chemical systems. Researchers and drug development professionals can leverage the information presented herein to design and execute rigorous experiments aimed at elucidating the roles of free radicals in health and disease.

References

- 1. Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase: A Redox-Regulated Pathway of Radical Generation in Ischemic Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of free radical generation by xanthine oxidase. Evidence for hydroxyl radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone | C10H14N2O2 | CID 135532295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. a-(4-Pyridyl N-oxide)-N-tert-butylnitrone 95 66893-81-0 [sigmaaldrich.com]

- 6. Syntheses of N-t-butyl-α-phenylnitrone-α-14C and α-(4-pyridyl-1-oxide)-N-t-butylnitrone-α-14C | Semantic Scholar [semanticscholar.org]

POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the stability and storage conditions for POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone), a widely used spin-trapping agent in free radical research. Understanding the stability profile of POBN is critical for ensuring the accuracy and reproducibility of experimental results and for the development of potential therapeutic applications.

Overview of POBN Stability

POBN, as a solid and in solution, is susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, oxidation, photolysis, and thermal decomposition. The stability of POBN is crucial for its function as a spin trap, as degradation products may not possess the ability to trap free radicals or could interfere with analytical measurements.

General Storage Recommendations:

For optimal stability, solid POBN should be stored in a cool, dry, and dark place. Product information from various suppliers recommends storage at -20°C for long-term stability, with a shelf life of at least four years under these conditions. POBN is a water-soluble analog of N-tert-butyl-α-phenylnitrone (PBN) and is also soluble in various organic solvents such as DMF, DMSO, and ethanol. Solutions of POBN are less stable than the solid form and should be prepared fresh whenever possible. For short-term storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect solutions from light.

Quantitative Stability Data

Table 1: Recommended Storage Conditions and Shelf Life of POBN

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |

| Stock Solution | -20°C | Up to 1 month[2] | Prepare in a suitable solvent (e.g., water, PBS, ethanol). Protect from light. |

| Stock Solution | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Table 2: Factors Influencing POBN Degradation

| Stress Condition | Potential Degradation Pathway | Key Influencing Factors |

| Hydrolysis | Cleavage of the nitrone functional group | pH, temperature |

| Oxidation | Reaction with oxidizing agents (e.g., peroxides) | Presence of oxidants, metal ions, light |

| Photolysis | Decomposition upon exposure to light, especially UV | Wavelength and intensity of light, presence of photosensitizers |

| Thermal Stress | Accelerated degradation at elevated temperatures | Temperature, duration of exposure |

Experimental Protocols

The following are representative protocols for assessing the stability of POBN. These are based on established methodologies for forced degradation studies and analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of POBN. These studies also help in developing and validating a stability-indicating analytical method.

3.1.1. General Procedure: Prepare solutions of POBN (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile or methanol). Expose the solutions to the stress conditions outlined below. Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) alongside a control sample stored under normal conditions. The goal is to achieve 5-20% degradation of the active substance.

-

Acid Hydrolysis:

-

Treat POBN solution with 0.1 M to 1 M hydrochloric acid.

-

Incubate at room temperature or elevated temperature (e.g., 60°C).

-

Neutralize the sample with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Treat POBN solution with 0.1 M to 1 M sodium hydroxide.

-

Incubate at room temperature.

-

Neutralize the sample with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Treat POBN solution with 3% to 30% hydrogen peroxide.

-

Incubate at room temperature, protected from light.

-

-

Thermal Degradation:

-

Store solid POBN and POBN solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

-

For solid-state studies, consider the effect of humidity by conducting the study at a controlled relative humidity (e.g., 75% RH).

-

-

Photostability:

-

Expose solid POBN and POBN solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3][4]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying POBN from its degradation products and any process-related impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient program should be optimized to achieve adequate separation of all peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of POBN, a wavelength in the range of 280-320 nm is likely appropriate.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Functional Stability

EPR spectroscopy is the primary technique to assess the functional stability of POBN as a spin trap. The ability of POBN to trap a known free radical source can be monitored over time under different storage conditions.

-

Radical Generation: Use a well-characterized radical generating system, such as the Fenton reaction (FeSO₄ + H₂O₂) to produce hydroxyl radicals (•OH).

-

Sample Preparation:

-

Prepare a stock solution of POBN in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

In an EPR-compatible tube, mix the POBN solution with the components of the radical generating system.

-

For example, to a solution of POBN (final concentration 50 mM) in phosphate buffer, add FeSO₄ (final concentration 0.1 mM) followed by H₂O₂ (final concentration 1 mM).

-

-

EPR Spectrometer Settings:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Modulation Frequency: 100 kHz

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Time Constant: 82 ms

-

Scan Time: 60 s

-

-

Data Analysis: The intensity of the resulting POBN-OH adduct signal is proportional to the concentration of functionally active POBN. A decrease in signal intensity over time for POBN solutions stored under different conditions indicates degradation.

Visualizations

Logical Workflow for POBN Stability Assessment

Caption: Workflow for assessing the stability of POBN.

POBN Spin Trapping Mechanism

Caption: Mechanism of POBN as a spin trap.

Signaling Pathway Context: Oxidative Stress and Antioxidant Defense

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. spin-trapping-of-superoxide-and-hydroxyl-radical-practical-aspects - Ask this paper | Bohrium [bohrium.com]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

An In-depth Technical Guide to Spin Trapping with α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone (POBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spin trapping is a powerful analytical technique used to detect and identify transient free radicals. These highly reactive species play a crucial role in a vast array of biological processes, including signal transduction, immune responses, and cellular damage. Due to their fleeting existence, direct detection of these radicals is often impossible. The spin trapping technique overcomes this limitation by using a "spin trap" molecule to react with the unstable radical, forming a more stable and persistent radical adduct that can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

This guide provides a comprehensive overview of the theory and application of a widely used spin trap, α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN). POBN is a nitrone-based spin trap that has proven invaluable for the detection of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in both in vitro and in vivo systems. Its favorable solubility in aqueous solutions and the relative stability of its spin adducts make it a versatile tool for researchers in chemistry, biology, and medicine.

The Core of Spin Trapping: Mechanism of POBN

The fundamental principle of spin trapping with POBN involves the addition of a short-lived radical (R•) to the carbon-nitrogen double bond of the POBN molecule. This reaction results in the formation of a stable nitroxide radical adduct. The unpaired electron in this adduct is delocalized over the N-O bond, which significantly increases its stability, allowing for accumulation to concentrations detectable by EPR spectroscopy.

The general reaction can be depicted as follows:

Caption: General reaction scheme of spin trapping with POBN.

The resulting POBN-radical adduct produces a characteristic EPR spectrum. The hyperfine splitting pattern and coupling constants (a-values) of this spectrum are unique to the trapped radical, providing a "fingerprint" for its identification. The primary splittings arise from the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N) and the β-hydrogen atom.

Quantitative Data: Hyperfine Coupling Constants of POBN Spin Adducts

The identification of the trapped radical is critically dependent on the analysis of the EPR spectrum and the determination of the hyperfine coupling constants. The following table summarizes the reported hyperfine coupling constants for various radical adducts of POBN. These values can vary slightly depending on the solvent and temperature.

| Trapped Radical | Radical Source | aN (Gauss) | aH (Gauss) | Solvent |

| Oxygen-Centered Radicals | ||||

| Hydroxyl (•OH) | Fenton Reaction | 14.8 - 15.8 | 2.5 - 2.8 | Water/Buffer |

| Superoxide (O₂⁻•) | Xanthine/Xanthine Oxidase | 15.6 - 15.8 | 2.6 - 2.8 | Water/Buffer |

| Alkoxyl (RO•) | Lipid Peroxidation | 13.9 - 14.8 | 1.9 - 2.6 | Apolar Solvents |

| Carbon-Centered Radicals | ||||

| Methyl (•CH₃) | Fenton/DMSO | 15.1 - 16.2 | 2.7 - 3.4 | Water/DMSO |

| Ethyl (•CH₂CH₃) | Photolysis of Diethyl Ketone | 15.7 | 2.9 | Benzene |

| Lipid-derived (L•) | Lipid Peroxidation | 15.5 - 15.8 | 2.5 - 2.8 | Chloroform/Methanol |

| Nitrogen-Centered Radicals | ||||

| Nitrogen Dioxide (•NO₂) | •NO₂ Gas | 13.5 | - | Apolar Solvents |

| Sulfur-Centered Radicals | ||||

| Sulfite (SO₃⁻•) | Na₂SO₃/Na₂Cr₂O₇ | 14.9 | 1.6 | Water/Buffer |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in spin trapping experiments. Below are representative protocols for the detection of common free radicals using POBN.

Protocol 1: Detection of Hydroxyl Radicals (•OH) using the Fenton Reaction

This protocol describes the generation of hydroxyl radicals via the Fenton reaction and their subsequent trapping with POBN.

Materials:

-

POBN (50-100 mM stock solution in water or buffer)

-

Iron (II) sulfate (FeSO₄) (1-10 mM stock solution in water)

-

Hydrogen peroxide (H₂O₂) (1-10 mM stock solution in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EPR flat cell or capillary tube

Procedure:

-

Prepare the reaction mixture in an EPR-compatible tube by adding the following reagents in order:

-

PBS to the final volume.

-

POBN to a final concentration of 25-50 mM.

-

FeSO₄ to a final concentration of 0.1-1 mM.

-

-

Initiate the reaction by adding H₂O₂ to a final concentration of 0.1-1 mM.

-

Immediately mix the solution thoroughly and transfer it to an EPR flat cell or capillary tube.

-

Place the sample in the EPR spectrometer and record the spectrum.

Typical EPR Spectrometer Settings (X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 0.1-0.3 s

-

Scan Time: 1-4 minutes

Protocol 2: Detection of Superoxide Radicals (O₂⁻•) in a Cellular System

This protocol outlines the detection of superoxide radicals produced by cultured cells (e.g., macrophages) upon stimulation.

Materials:

-

Cell culture medium (e.g., RPMI 1640)

-

POBN (50-100 mM stock solution in sterile PBS)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, 1 µg/mL)

-

Cell suspension (e.g., 1 x 10⁶ cells/mL)

-

EPR flat cell

Procedure:

-

Incubate the cells with the desired stimulant for the appropriate time in the cell culture medium.

-

Add POBN to the cell suspension to a final concentration of 25-50 mM.

-

Incubate for a further 15-30 minutes at 37°C.

-

Transfer an aliquot of the cell suspension to an EPR flat cell.

-

Record the EPR spectrum using similar settings as in Protocol 1.

Protocol 3: Detection of Lipid Peroxidation-Derived Radicals

This protocol is designed to detect lipid-derived radicals generated during lipid peroxidation.

Materials:

-

Liposomes or biological membranes

-

POBN (50 mM stock solution in ethanol or buffer)

-

Initiator of lipid peroxidation (e.g., Fe²⁺/ascorbate or AAPH)

-

PBS, pH 7.4

-

EPR flat cell

Procedure:

-

Prepare a suspension of liposomes or biological membranes in PBS.

-

Add POBN to a final concentration of 25-50 mM.

-

Initiate lipid peroxidation by adding the initiator (e.g., 100 µM FeSO₄ and 500 µM ascorbate).

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Transfer the sample to an EPR flat cell and record the spectrum.

Visualization of POBN in Biological Pathways

POBN has been instrumental in elucidating the role of free radicals in various signaling pathways implicated in health and disease. The following diagrams, generated using the DOT language, illustrate the points at which ROS/RNS are generated and can be detected by POBN.

Apoptosis Signaling Pathway

Reactive oxygen species are known to be key signaling molecules in the induction of apoptosis (programmed cell death). POBN can be used to trap these radicals and confirm their involvement.

Caption: ROS generation in the intrinsic apoptosis pathway.

This diagram illustrates how apoptotic stimuli can lead to the production of ROS from the mitochondrial electron transport chain. POBN can be used to trap these ROS, providing evidence for their role in activating the caspase cascade leading to apoptosis.[2]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK pathway, are crucial for cell proliferation and survival. ROS can act as second messengers in these pathways.

References

An In-depth Technical Guide to POBN Adduct Formation with Superoxide Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of adducts between the spin trap α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone (POBN) and superoxide radicals. It covers the underlying chemical mechanism, quantitative data for adduct identification, detailed experimental protocols for superoxide detection, and the biological context of superoxide signaling.

Introduction: The Role of POBN in Superoxide Detection

Superoxide (O₂⁻•) is a primary reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes, including cellular signaling, inflammation, and oxidative stress-related diseases. Due to its high reactivity and short half-life, direct detection of superoxide in biological systems is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping agents, offers a specific and reliable method for detecting and characterizing transient free radicals like superoxide.

POBN is a nitrone-based spin trap that reacts with unstable free radicals to form more stable and EPR-detectable nitroxide radical adducts. The unique spectral characteristics of these adducts allow for the identification of the parent radical. This guide focuses on the specifics of POBN's interaction with superoxide radicals.

Chemical Mechanism of POBN-Superoxide Adduct Formation

The reaction between POBN and a superoxide radical involves the nucleophilic addition of the superoxide to the electron-deficient carbon atom of the nitrone's C=N double bond. This results in the formation of the POBN-superoxide radical adduct (POBN-OOH). This adduct is a nitroxide radical that is significantly more stable than the initial superoxide radical, allowing for its accumulation and detection by EPR spectroscopy.

It is important to note that the initially formed adduct can exist in equilibrium with its protonated form, the hydroperoxyl adduct. The favorability of this protonation is dependent on the pH of the medium.

In-Depth Technical Guide on the Theoretical and Experimental Analysis of POBN g-Factor and Hyperfine Coupling Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction to POBN as a Spin Trap

POBN is a nitrone-based spin trap that reacts with short-lived free radicals to form more stable nitroxide radical adducts. These adducts are detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, providing indirect evidence of the presence and identity of the initial transient radicals. The EPR spectrum of a POBN adduct is characterized by its g-factor and hyperfine coupling constants, which are sensitive to the structure of the trapped radical.

Theoretical Calculations of EPR Parameters

The accurate theoretical calculation of EPR parameters for POBN radical adducts is crucial for the interpretation of experimental spectra and the unambiguous identification of trapped radicals. Density Functional Theory (DFT) is the most common computational method employed for this purpose.

Computational Workflow

The theoretical determination of the g-factor and hyperfine coupling constants for a POBN radical adduct typically follows the workflow illustrated below. The process begins with the construction of the 3D model of the adduct, followed by geometry optimization to find the most stable conformation. Finally, the EPR properties are calculated from the optimized geometry.

Spectroscopic Characterization of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (4-POBN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of α-(4--Pyridyl N-oxide)-N-tert-butylnitrone (4-POBN), a widely utilized spin-trapping agent. Due to the limited availability of a complete, publicly accessible dataset, this guide combines established physical and chemical properties with predicted spectroscopic data based on the compound's structure and the analysis of analogous molecules. Detailed, generalized experimental protocols for key spectroscopic techniques are provided to enable researchers to acquire and interpret data for 4-POBN and similar compounds. This guide is intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology who are working with or developing nitrone-based compounds.

Introduction

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone, commonly known as 4-POBN, is a nitrone derivative frequently employed as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to detect and identify transient free radical species.[1] Its pyridyl N-oxide moiety imparts increased water solubility compared to its parent compound, phenyl-N-tert-butylnitrone (PBN), making it particularly suitable for biological studies. A thorough understanding of the spectroscopic properties of 4-POBN is crucial for its proper identification, purity assessment, and the interpretation of experimental results.

This guide summarizes the available physicochemical data for 4-POBN and provides a detailed, albeit predictive, overview of its expected spectroscopic characteristics across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Physicochemical Properties

The fundamental physical and chemical properties of 4-POBN are well-documented and summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White to light yellow solid/crystals | [2][3] |

| Melting Point | 183-185 °C | |

| Solubility | Soluble in water (10 mg/mL) | |

| CAS Number | 66893-81-0 | [2] |

Spectroscopic Characterization (Predicted Data)

The following sections detail the predicted spectroscopic data for 4-POBN. It is important to note that these are expected values based on the chemical structure and data from similar compounds, and experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 4-POBN is expected to show distinct signals for the protons of the tert-butyl group and the pyridyl ring, as well as the nitrone proton.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.6 | Singlet | 9H | tert-Butyl (C(CH₃)₃) |

| ~7.4 - 7.6 | Multiplet | 2H | Pyridyl H-3, H-5 |

| ~8.2 - 8.4 | Multiplet | 2H | Pyridyl H-2, H-6 |

| ~7.8 - 8.0 | Singlet | 1H | Nitrone CH |

Disclaimer: These are predicted chemical shifts based on the structure of 4-POBN and published data for similar pyridine N-oxide compounds.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~28 | tert-Butyl (C(CH₃)₃) |

| ~70 | tert-Butyl (C(CH₃)₃) |

| ~125 - 128 | Pyridyl C-3, C-5 |

| ~138 - 140 | Pyridyl C-2, C-6 |

| ~135 - 140 | Nitrone C=N |

| ~145 - 150 | Pyridyl C-4 |

Disclaimer: These are predicted chemical shifts based on the structure of 4-POBN and published data for analogous pyridine N-oxide derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of 4-POBN will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium-Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1600 - 1580 | Medium-Strong | C=N stretch (nitrone) |

| ~1500 - 1400 | Medium-Strong | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | N-O stretch (N-oxide) |

| ~1180 - 1150 | Strong | N-O stretch (nitrone) |

Disclaimer: These are predicted absorption ranges based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of 4-POBN.

| m/z | Interpretation |

| 194.11 | [M]⁺ (Molecular ion) |

| 178 | [M - O]⁺ |

| 137 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Disclaimer: The fragmentation pattern is predicted based on the likely cleavage points of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-POBN in a suitable solvent (e.g., ethanol or water) is expected to show absorption bands corresponding to electronic transitions within the aromatic and nitrone chromophores.

| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |

| ~210 - 230 | Not available | π → π* (aromatic) |

| ~270 - 290 | Not available | n → π* (nitrone) |

| ~310 - 330 | Not available | π → π* (conjugated system) |

Disclaimer: The absorption maxima are predicted based on the chromophores present in the molecule.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as 4-POBN. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 4-POBN in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of solid 4-POBN directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact.

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of 4-POBN (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum and ratio it against the background.

-

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of 4-POBN (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use an appropriate mass spectrometer (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after suitable derivatization if necessary).

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution directly into the ESI source.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion and apply collision-induced dissociation (CID).

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of 4-POBN of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition :

-

Record a baseline spectrum of the solvent in a quartz cuvette.

-

Prepare a dilute solution of the sample in the same solvent and record its absorption spectrum over a range of approximately 200-800 nm.

-

If necessary, adjust the concentration to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the spectroscopic characterization of a chemical compound.

Key Structural Features for Spectroscopy

Caption: Key structural features of 4-POBN relevant to its spectroscopic characterization.

References

An In-depth Technical Guide on the Safety and Handling of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone, commonly known as POBN, is a water-soluble spin trapping agent extensively utilized in biomedical research. Its primary application lies in the detection and identification of short-lived free radical species, particularly reactive oxygen species (ROS), through a technique called Electron Paramagnetic Resonance (EPR) spectroscopy. By reacting with unstable radicals, POBN forms a more stable radical adduct that can be detected by EPR, providing invaluable insights into processes involving oxidative stress. This guide provides a comprehensive overview of the safety, handling, and experimental considerations for the use of POBN in a research setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The key properties of POBN are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Name | α-(4-Pyridyl N-oxide)-N-tert-butylnitrone | [1][2] |

| Synonyms | POBN, N-tert-Butyl-α-(4-pyridyl)nitrone N′-oxide, N-(4-Pyridylmethylene)-tert-butylamine N,N′-dioxide | [1][2] |

| CAS Number | 66893-81-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 183-185 °C (decomposes) | [3] |

| Solubility | Soluble in water (approximately 10 mg/mL) | [1] |

| Purity | Typically >98% (HPLC) | [3] |

Safety and Handling

Hazard Identification

Based on available data, POBN should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling POBN:

| PPE Category | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a fume hood. |

| Skin and Body Protection | A laboratory coat and closed-toe shoes. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of POBN and ensure the safety of laboratory personnel.

| Aspect | Guideline |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to maintain stability. Keep away from strong oxidizing agents. |

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

POBN is a combustible solid. In the event of a fire:

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

The primary application of POBN is as a spin trap in EPR spectroscopy to detect free radicals. Below is a generalized protocol for the detection of hydroxyl radicals.

Generalized Protocol for Hydroxyl Radical Detection using POBN and EPR

Objective: To detect the presence of hydroxyl radicals (•OH) in a system using POBN as a spin trap and EPR spectroscopy.

Materials:

-

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

-

System suspected of generating hydroxyl radicals (e.g., Fenton reaction components: FeSO₄ and H₂O₂)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

EPR spectrometer

-

Glass capillary tubes for EPR analysis

Procedure:

-

Preparation of POBN Stock Solution: Prepare a stock solution of POBN in the desired buffer (e.g., 100 mM in PBS). Ensure it is fully dissolved.

-

Sample Preparation:

-

In a microcentrifuge tube, combine the components of the reaction mixture. For a Fenton reaction, this would involve adding a solution of FeSO₄.

-

Add the POBN stock solution to the reaction mixture to a final concentration typically in the range of 25-50 mM.

-

Initiate the radical-generating reaction. For the Fenton reaction, this is achieved by the addition of H₂O₂. The final concentrations of reactants will need to be optimized for the specific system under investigation.

-

-

EPR Sample Loading:

-

Immediately after initiating the reaction, draw the solution into a glass capillary tube.

-

Seal the bottom of the capillary tube.

-

-

EPR Spectrometer Setup and Measurement:

-

Place the capillary tube into the EPR spectrometer cavity.

-

Set the EPR spectrometer parameters. Typical settings for detecting the POBN-OH adduct are:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: ~20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: ~1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: ~0.1 s

-

Number of Scans: 1-10 (depending on signal intensity)

-

-

-

Data Analysis:

-

The EPR spectrum of the POBN-OH adduct is characterized by a specific hyperfine splitting pattern. The resulting spectrum should be compared to literature values for confirmation. The signal intensity is proportional to the concentration of the trapped radical.

-

Visualizations

Experimental Workflow for Radical Detection

The following diagram illustrates the general workflow for using POBN in an EPR experiment to detect free radicals.

Caption: Workflow for free radical detection using POBN and EPR.

Mechanism of POBN Spin Trapping

This diagram illustrates the fundamental principle of spin trapping where POBN reacts with a short-lived radical to form a more stable radical adduct.

Caption: The mechanism of POBN as a spin trap.

Oxidative Stress and NF-κB Signaling

POBN is a tool to measure oxidative stress, which is known to influence signaling pathways such as the NF-κB pathway. The following diagram provides a simplified overview of how reactive oxygen species (ROS), which can be detected by POBN, can lead to the activation of NF-κB.

Caption: Simplified overview of ROS-mediated NF-κB activation.

Conclusion

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone is an indispensable tool for the study of free radical biology and chemistry. While it presents some handling considerations, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage, can ensure its safe and effective use. The provided experimental guidelines and visualizations offer a framework for researchers to incorporate POBN into their studies to investigate the roles of free radicals in various biological and chemical processes. As with any chemical, users should always seek to obtain the most comprehensive safety information available and use it in a manner consistent with good laboratory practice.

References

Methodological & Application

Application Notes and Protocols for α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN) in EPR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN), a widely used spin trapping agent, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and characterization of free radicals in biological and chemical systems.

Introduction

α-(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN) is a nitrone-based spin trap used to convert short-lived, highly reactive free radicals into more stable and EPR-detectable nitroxide radical adducts. Its favorable characteristics, including good water solubility and the relative stability of its spin adducts, make it a valuable tool in oxidative stress research and drug development.[1] However, like all spin traps, POBN has its advantages and limitations. While POBN and its adducts are stable, the EPR spectra of different POBN radical adducts can be very similar, making the identification of the trapped radical challenging.[2][3] This contrasts with spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), whose adducts often exhibit more distinct EPR spectra, although the DMPO-superoxide adduct is notably unstable.[3]

This document provides detailed protocols for the application of POBN in various experimental settings, a summary of quantitative data for POBN-radical adducts, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The hyperfine coupling constants (HFCCs) of the nitrogen (aN) and β-hydrogen (aH) of POBN-radical adducts are crucial for their identification. The following table summarizes typical HFCC values for various POBN adducts.

| Trapped Radical | Adduct Structure | aN (Gauss) | aH (Gauss) | Solvent/System |

| Hydroxymethyl (•CH₂OH) | POBN-CH₂OH | ~15.8 | ~2.6 | Aqueous |

| Hydroxyl (•OH) | POBN-OH | ~15.7 - 15.8 | ~2.5 - 2.7 | Aqueous |

| Hydroxyethyl (•CH(CH₃)OH) | POBN-CH(CH₃)OH | 15.75 | 2.40 | U937 Cells |

| Phenyl (•C₆H₅) | POBN-C₆H₅ | ~14.5 | ~2.2 | Benzene |

| Carbon-centered lipid radical | POBN-Lipid | ~15.5 - 16.0 | ~2.2 - 2.8 | Micelles/Liposomes |

Note: Hyperfine coupling constants can be influenced by the solvent and the local microenvironment. The values presented here are approximate and should be used as a guide.

Experimental Protocols

Protocol 1: In Vitro Detection of Hydroxyl Radicals (Fenton Reaction)

This protocol describes the use of POBN to trap hydroxyl radicals generated by the Fenton reaction.

Materials:

-

POBN stock solution (e.g., 1 M in ultrapure water)

-

Iron (II) sulfate (FeSO₄) solution (e.g., 10 mM in ultrapure water, freshly prepared)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in ultrapure water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EPR flat cell or capillary tube

-

EPR spectrometer

Procedure:

-

Prepare the final reaction mixture in an EPR-compatible format (e.g., in a microcentrifuge tube for transfer to a capillary). The final concentrations should be:

-

POBN: 50-100 mM

-

FeSO₄: 0.1-1 mM

-

H₂O₂: 1-10 mM

-

The reaction is typically performed in PBS.

-

-

To a tube, add the PBS, POBN stock solution, and FeSO₄ solution.

-

Initiate the reaction by adding the H₂O₂ solution. Mix gently and quickly.

-

Immediately transfer the solution to an EPR flat cell or capillary tube.

-

Place the sample in the EPR spectrometer cavity.

-

Record the EPR spectrum. Typical instrument settings are:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5-1.0 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Scan Time: 1-2 minutes

-

Number of Scans: 1-5

-

-

Analyze the resulting spectrum to identify the characteristic signal of the POBN-OH adduct.

Protocol 2: Detection of Superoxide in a Cellular System (e.g., Activated Neutrophils)

This protocol outlines the use of POBN to trap superoxide produced by cells, such as phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Materials:

-

Isolated neutrophils or other cell types of interest

-

POBN stock solution (e.g., 1 M in sterile PBS)

-

Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable cell buffer

-

EPR flat cell or capillary tube

-

EPR spectrometer

Procedure:

-

Resuspend the cells in HBSS at a concentration of approximately 1 x 10⁷ cells/mL.

-